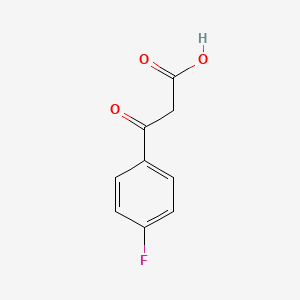

3-(4-Fluorophenyl)-3-oxopropanoic acid

Description

The Strategic Importance of β-Keto Acid Architectures in Synthetic Chemistry

β-Keto acids, organic compounds featuring a ketone group at the beta position relative to a carboxylic acid, represent a class of highly versatile intermediates in organic synthesis. fiveable.meresearchgate.net Their strategic importance lies in their ability to undergo a variety of chemical transformations, making them valuable building blocks for more complex molecules. fiveable.me One of the most significant reactions involving β-keto acids is decarboxylation, where they readily lose carbon dioxide to generate enolate equivalents. rsc.org This reactivity allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of molecular frameworks for pharmaceuticals and other organic materials. fiveable.mersc.org

The synthesis of β-keto acids themselves is often achieved through methods like the Claisen condensation, where esters react in the presence of a base to form the β-keto acid structure. fiveable.me These compounds serve as crucial precursors in the acetoacetic ester synthesis of ketones and can be carboxylated to introduce additional functional groups. tandfonline.com The enol derivatives of β-keto acids can act as effective nucleophiles, reacting with a wide range of electrophiles. rsc.org This reactivity has been harnessed in asymmetric decarboxylative addition reactions, which are efficient methods for creating chiral carbon-carbon bonds. rsc.org The ability to serve as surrogates for ketones and their capacity for facile decarboxylation makes β-keto acids indispensable tools for synthetic chemists. researchgate.net

Rationalizing the Research Focus on 3-(4-Fluorophenyl)-3-oxopropanoic Acid

The specific research interest in this compound stems from the unique properties imparted by its molecular structure. The compound consists of a propanoic acid backbone with a ketone at the β-position and a fluorinated phenyl group. evitachem.com The presence of the fluorine atom at the para-position of the phenyl ring is particularly significant. Fluorine is highly electronegative, and its inclusion introduces potent electron-withdrawing effects that influence the compound's acidity, reactivity, and interactions with biological targets. evitachem.com

This strategic fluorination can enhance the binding affinity of the molecule to enzymes or receptors, potentially leading to the inhibition or activation of specific biochemical pathways. evitachem.com The combination of the reactive β-keto acid moiety and the modulating fluorophenyl group makes this compound a compound of interest in medicinal chemistry and material science. evitachem.com Its structure offers a scaffold that can be chemically modified through reactions like decarboxylation to form a ketone, reduction of the carbonyl group to an alcohol, or nucleophilic aromatic substitution of the fluorine atom. evitachem.com

Overview of Contemporary Research Endeavors Related to this compound

Current research involving this compound highlights its utility as a key intermediate in the synthesis of valuable molecules. It has been identified in patent literature and scientific studies, underscoring its relevance in applied chemical synthesis. evitachem.com

One notable application is its use as a precursor in the synthesis of more complex pharmaceutical agents. For instance, related structures are utilized in the preparation of bicalutamide, a non-steroidal anti-androgen medication. google.com Another area of research involves its use in creating novel heterocyclic compounds. In one study, a derivative, 3-(4-fluorophenyl)propionic acid, was coupled with an amine to synthesize a new spirocyclic propionamide (B166681) derivative, which are structures found in many natural products and are important in fields like chiral medicine. mdpi.com These examples demonstrate that research is focused on leveraging the unique chemical properties of this compound and its derivatives to construct complex, high-value molecules for various applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇FO₃ | evitachem.com |

| Molecular Weight | 182.15 g/mol | evitachem.comsigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Synthetic Reactions of this compound

| Reaction Type | Description | Source |

| Decarboxylation | Loses carbon dioxide under certain conditions to yield the corresponding ketone. | evitachem.com |

| Reduction | The carbonyl group can be reduced to an alcohol using reducing agents. | evitachem.com |

| Substitution | The fluorine atom on the phenyl ring can be replaced by other functional groups via nucleophilic aromatic substitution. | evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWKUJUQMXOEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298865 | |

| Record name | 3-(4-fluorophenyl)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80646-00-0, 7761-30-0 | |

| Record name | NSC126608 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-fluorophenyl)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 3 4 Fluorophenyl 3 Oxopropanoic Acid and Key Precursors

Esterification Routes to Ethyl 3-(4-Fluorophenyl)-3-oxopropanoate

The synthesis of the key precursor, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, is most commonly achieved through esterification reactions that form the characteristic β-keto ester functionality.

Claisen Condensation Protocols Employing p-Fluoroacetophenone and Diethyl Carbonate

The crossed Claisen condensation represents a cornerstone method for the synthesis of β-keto esters. nih.govresearchgate.net This reaction involves the condensation between a ketone or ester that possesses α-hydrogens and a non-enolizable ester. chemicalbook.com In the synthesis of ethyl 3-(4-fluorophenyl)-3-oxopropanoate, p-fluoroacetophenone serves as the ketone component, while diethyl carbonate acts as the non-enolizable acylating agent. sigmaaldrich.com

Table 1: Representative Conditions for Claisen Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| p-Fluoroacetophenone | Diethyl Carbonate | Sodium Hydride (NaH) | Toluene (B28343) | Reflux | Moderate to High |

Note: The second entry represents a closely related Claisen condensation followed by cyclization, illustrating typical conditions and yields for such transformations.

Alternative Esterification Strategies for β-Keto Esters

Beyond the classic Claisen condensation, other strategies exist for the synthesis of β-keto esters. Transesterification is a widely used method for modifying existing esters. thieme-connect.com This process is particularly effective for β-keto esters, which can be selectively transesterified in the presence of other ester types. thieme-connect.com The reaction typically requires a catalyst, which can range from protic acids and Lewis acids to organic bases and enzymes, such as Candida antarctica lipase (B570770) B (CALB). thieme-connect.com The mechanism is thought to proceed through either a chelated enol intermediate or an acylketene intermediate. thieme-connect.com

Another alternative involves the direct carboxylation of ketone enolates using reagents like ethyl chloroformate or other acyl chlorides. This approach can be more efficient than using carbonates but may require careful control of reaction conditions to avoid side reactions.

Selective Hydrolysis Approaches for the Formation of 3-(4-Fluorophenyl)-3-oxopropanoic Acid

The conversion of the stable ethyl ester precursor to the final carboxylic acid is achieved through hydrolysis. This step must be carefully controlled to prevent the subsequent decarboxylation that β-keto acids are prone to undergo. thieme-connect.com

Hydrolysis of Ethyl 3-(4-Fluorophenyl)-3-oxopropanoate

The hydrolysis of ethyl 3-(4-fluorophenyl)-3-oxopropanoate to its corresponding carboxylic acid is a standard ester hydrolysis reaction. It can be performed under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This process yields the carboxylate salt, which is resistant to decarboxylation. Subsequent careful acidification with a mineral acid (e.g., HCl) at low temperatures liberates the desired this compound. The primary challenge is the inherent instability of the β-keto acid product, which can readily lose carbon dioxide upon heating or under strong acidic conditions to form 4'-fluoroacetophenone. The commercial availability of this compound confirms that conditions for its successful isolation have been established.

Table 2: General Conditions for Selective Ester Hydrolysis

| Starting Material | Reagents | Key Condition | Product |

|---|

Related Hydrolytic Transformations of β-Keto Esters

The principles of selective hydrolysis are applied in various related transformations. For instance, enzymatic methods offer a high degree of selectivity under mild conditions. Lipases are particularly effective for the kinetic resolution of racemic esters. An efficient method for synthesizing β-fluorophenyl-substituted β-amino acid enantiomers has been developed using lipase-catalyzed hydrolysis of the corresponding racemic esters. This process yields enantiomerically pure amino acids and unreacted esters.

Palladium-catalyzed hydrogenolysis provides another route for the cleavage of specific types of esters. Allyl β-keto esters can be de-esterified under neutral conditions at room temperature using formic acid and triethylamine (B128534) in the presence of a palladium catalyst. This method is valued for its mildness and compatibility with sensitive functional groups.

Synthetic Routes to Structurally Related Fluorinated β-Keto Acids

The chemistry of β-keto acids serves as a foundation for synthesizing other structurally related fluorinated compounds, particularly fluorinated amino acids and α-fluoro ketones.

A prominent example is the selective decarboxylative fluorination of β-keto acids. thieme-connect.com Using an electrophilic fluorinating agent like Selectfluor®, 3-oxo-3-phenylpropionic acid can be converted into phenacyl fluoride (B91410). thieme-connect.com This reaction provides a direct route to α-monofluorinated ketones from readily available β-keto acid precursors. thieme-connect.com

Furthermore, synthetic strategies for producing fluorinated β-amino acids often leverage β-keto ester chemistry. General methods include the biomimetic transamination of fluorinated β-keto esters, Michael-type additions to fluorinated substrates, and Mannich-type reactions. These pathways highlight the versatility of the β-keto functional group as a scaffold for introducing both fluorine atoms and amino groups, leading to the creation of valuable building blocks for pharmaceutical and materials science applications.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | This compound | C₉H₇FO₃ | 80646-00-0 |

| Ethyl 3-(4-Fluorophenyl)-3-oxopropanoate | ethyl 3-(4-fluorophenyl)-3-oxopropanoate | C₁₁H₁₁FO₃ | 1999-00-4 |

| p-Fluoroacetophenone | 1-(4-fluorophenyl)ethan-1-one | C₈H₇FO | 403-42-9 |

| Diethyl carbonate | Diethyl carbonate | C₅H₁₀O₃ | 105-58-8 |

| Sodium ethoxide | Sodium ethoxide | C₂H₅NaO | 141-52-6 |

| Sodium hydride | Sodium hydride | NaH | 7646-69-7 |

| Ethyl chloroformate | Ethyl chloroformate | C₃H₅ClO₂ | 541-41-3 |

Synthesis of 3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic Acid

The synthesis of 3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is typically achieved through a two-step process. The first step involves the formation of its ethyl ester precursor, Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, which is subsequently hydrolyzed to yield the final carboxylic acid.

A common strategy for the synthesis of the ethyl ester precursor is the acylation of a dialkylated malonic ester derivative. This can be conceptualized as a variation of the Claisen condensation. In this approach, a suitable derivative of 2,2-dimethylmalonic acid is reacted with a 4-fluorobenzoyl derivative. For instance, the reaction can proceed by generating an enolate from ethyl 2,2-dimethylpropanoate, which then acts as a nucleophile, attacking an activated form of 4-fluorobenzoic acid, such as 4-fluorobenzoyl chloride. The reaction is generally conducted in the presence of a strong, non-nucleophilic base to facilitate the formation of the enolate.

Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

The synthesis initiates with the reaction between ethyl 2,2-dimethylpropanoate and 4-fluorobenzoyl chloride. A strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is used to deprotonate the α-carbon of the ester, forming the corresponding enolate. This enolate then undergoes nucleophilic acyl substitution with 4-fluorobenzoyl chloride. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to control reactivity.

Key Reaction Components for Ester Synthesis

| Reactant/Reagent | Role |

|---|---|

| Ethyl 2,2-dimethylpropanoate | Precursor to the enolate |

| 4-Fluorobenzoyl chloride | Acylating agent |

| Sodium Hydride (NaH) | Base for enolate formation |

Step 2: Hydrolysis to 3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic Acid

The resulting ethyl ester is then hydrolyzed to the target carboxylic acid. This can be accomplished through either acidic or basic saponification. Basic hydrolysis is commonly preferred and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction mixture is subsequently acidified with a strong mineral acid, like hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the final product, 3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid. The purified product is typically a solid at room temperature. bldpharm.com

Hydrolysis Reaction Components

| Reactant/Reagent | Role |

|---|---|

| Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate | Starting ester |

| Sodium Hydroxide (NaOH) | Base for saponification |

| Hydrochloric Acid (HCl) | Acid for protonation |

Preparation of 2,2-Difluoro-3-(4-fluorophenyl)-3-oxopropanoic Acid

The preparation of 2,2-Difluoro-3-(4-fluorophenyl)-3-oxopropanoic acid also proceeds via a multi-step synthesis, beginning with the formation of its ethyl ester, followed by hydrolysis. A well-established method for the synthesis of the α,α-difluoro-β-keto ester precursor is the Reformatsky reaction. byjus.comthermofisher.com

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc. byjus.comthermofisher.com For the synthesis of Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-oxopropanoate, this involves reacting ethyl bromodifluoroacetate with 4-fluorobenzaldehyde.

Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate

Initially, metallic zinc reacts with ethyl bromodifluoroacetate to form an organozinc intermediate, known as a Reformatsky reagent. organic-chemistry.org This reagent then adds to the carbonyl carbon of 4-fluorobenzaldehyde. The reaction is typically conducted in an inert solvent like THF or a benzene-ether mixture. This addition reaction yields ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate after an acidic workup. byjus.com The use of activated zinc, for example, by treatment with iodine or by using a zinc-copper couple, can improve reaction yields. thermofisher.com

Key Reformatsky Reaction Components

| Reactant/Reagent | Role |

|---|---|

| 4-Fluorobenzaldehyde | Carbonyl compound (electrophile) |

| Ethyl bromodifluoroacetate | α-haloester (nucleophile precursor) |

| Zinc (activated) | Metal for organozinc formation |

| Tetrahydrofuran (THF) | Inert solvent |

Step 2: Oxidation to Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-oxopropanoate

The β-hydroxy ester intermediate is then oxidized to the corresponding β-keto ester. Various oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or a Swern oxidation protocol using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. The choice of oxidant depends on the desired reaction conditions and substrate tolerance.

Step 3: Hydrolysis to 2,2-Difluoro-3-(4-fluorophenyl)-3-oxopropanoic Acid

Finally, the purified Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-oxopropanoate is hydrolyzed to the target acid. Similar to the dimethyl analogue, this is typically achieved through basic saponification with aqueous NaOH or KOH, followed by acidification. The resulting 2,2-Difluoro-3-(4-fluorophenyl)-3-oxopropanoic acid can then be isolated and purified.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic Acid |

| 2,2-Difluoro-3-(4-fluorophenyl)-3-oxopropanoic Acid |

| Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate |

| 4-Fluorobenzoyl chloride |

| Ethyl 2,2-dimethylpropanoate |

| Sodium Hydride |

| Tetrahydrofuran |

| Sodium Hydroxide |

| Potassium Hydroxide |

| Hydrochloric Acid |

| Ethyl bromodifluoroacetate |

| 4-Fluorobenzaldehyde |

| Zinc |

| Ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate |

| Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-oxopropanoate |

| Pyridinium chlorochromate |

| Dimethyl sulfoxide |

Chemical Reactivity and Transformational Pathways of 3 4 Fluorophenyl 3 Oxopropanoic Acid

Decarboxylative Reaction Manifolds

The loss of carbon dioxide from β-keto acids like 3-(4-Fluorophenyl)-3-oxopropanoic acid provides a powerful driving force for carbon-carbon and carbon-heteroatom bond formation. This strategy avoids the pre-formation of stoichiometric and often sensitive organometallic reagents. wikipedia.org

Enantioselective Decarboxylative Aldol (B89426) Additions

The in-situ generation of an enolate from this compound via decarboxylation enables its use as a nucleophile in aldol-type reactions. While direct examples involving this specific acid are specialized, the reactivity is well-established for analogous tertiary β-ketocarboxylic acids. These reactions can proceed with high levels of stereocontrol when chiral catalysts are employed.

For instance, the decarboxylative aldol reaction of tertiary β-ketocarboxylic acids with trifluoropyruvates proceeds efficiently in the presence of a tertiary amine catalyst to yield aldol products with high diastereoselectivity. mdpi.com The use of chiral cinchona alkaloid catalysts, such as cinchonine, can induce moderate to good enantioselectivity (up to 73% ee), leading to the formation of molecules with adjacent quaternary and trifluoromethylated stereocenters. mdpi.com This transformation is valuable for creating medicinally relevant, structurally complex products. mdpi.com

Table 1: Catalyst Screening in Enantioselective Decarboxylative Aldol Reaction of a β-Ketocarboxylic Acid with Methyl Trifluoropyruvate mdpi.com This table is representative of the reaction type, based on data for analogous substrates.

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| Cinchonine (10) | Toluene (B28343) | 24 | 22 | >95:5 | 32 |

| Cinchonine (10) | CH2Cl2 | 24 | 43 | >95:5 | 40 |

| Cinchonine (10) | MeCN | 24 | 48 | >95:5 | 52 |

Decarboxylative Sulfonylation Reactions

Decarboxylative sulfonylation represents an advanced method for converting carboxylic acids into valuable sulfonamides. This transformation can be achieved through a copper-catalyzed process involving ligand-to-metal charge transfer (LMCT). princeton.edu In this proposed pathway, a Cu(II) carboxylate complex, formed from this compound, would undergo photoinduced decarboxylation to generate an aryl radical. This radical is then trapped by sulfur dioxide (SO2), and subsequent reaction with a halogen source (e.g., from an N-halosuccinimide) yields the corresponding 4-fluorobenzoylmethylsulfonyl halide. This highly reactive intermediate is not isolated but is directly treated with a primary or secondary amine in a one-pot procedure to furnish the desired sulfonamide. princeton.edu

This method is notable for its broad substrate scope with respect to the amine coupling partner, tolerating primary, secondary, tertiary, and anilinic amines. princeton.edu The resulting sulfonamides are considered metabolically robust functional groups. nih.gov

Decarboxylative Cross-Coupling Reactions and Related Processes

Decarboxylative cross-coupling reactions are powerful C-C bond-forming transformations where a carboxylic acid replaces the traditional organometallic reagent in coupling with an organic halide. wikipedia.org This approach is advantageous as it often utilizes less expensive and more stable starting materials. wikipedia.org For a substrate like this compound, decarboxylation would generate a 4-fluorophenacyl nucleophile for coupling.

Various catalytic systems have been developed for these reactions:

Palladium-Catalyzed Reactions : Palladium systems are commonly used for decarboxylative couplings, including Heck-type reactions where carboxylic acids act as surrogates for aryl halides. princeton.edu Mechanistic studies on related aromatic systems suggest a pathway involving initial carboxylate exchange with the palladium catalyst, followed by a heating-promoted decarboxylative palladation to form an aryl-palladium intermediate. nih.gov

Copper-Catalyzed Reactions : The first examples of decarboxylative cross-coupling were Ullmann reactions using copper catalysts at high temperatures. wikipedia.orgprinceton.edu Modern protocols have expanded this reactivity.

Dual Copper and Photoredox Catalysis : An innovative approach for C(sp³)–N bond formation involves the dual catalytic use of copper and a photoredox catalyst. princeton.edu This system enables the decarboxylative coupling of alkyl carboxylic acids with a wide array of nitrogen nucleophiles, including amides and sulfonamides, at room temperature. princeton.edu

Table 2: Overview of Decarboxylative Coupling Processes

| Coupling Type | Catalyst System | Bond Formed | Description |

|---|---|---|---|

| Heck-type | Palladium | C-C | The carboxylic acid functions as a surrogate for an organic halide in coupling with an olefin. princeton.edu |

| Biaryl Synthesis | Palladium/Copper | C-C | A catalytic cycle couples an aryl carboxylic acid with an aryl halide to form a biaryl structure. wikipedia.org |

Advanced Condensation Reactions

Condensation reactions provide another major avenue for the transformation of this compound, primarily by leveraging the reactivity of its active methylene (B1212753) group.

Knoevenagel Condensations with Aromatic and Heteroaromatic Aldehydes

The Knoevenagel condensation is a modification of the aldol condensation where a nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group occurs, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgyoutube.com When a carboxylic acid like malonic acid (or, by extension, a β-keto acid) is used with pyridine (B92270) as the catalyst, the condensation is often accompanied by decarboxylation in what is known as the Doebner modification. wikipedia.org

A wide range of catalysts can be employed for this transformation, demonstrating its versatility:

Homogeneous Catalysts : Simple amines like piperidine (B6355638) are classic catalysts. wikipedia.org Triphenylphosphine has also been shown to be an efficient catalyst for the condensation of aldehydes with active methylene compounds under mild, solvent-free conditions. organic-chemistry.org

Heterogeneous Catalysts : To improve catalyst recovery and sustainability, various solid-supported catalysts have been developed. Amino-bifunctional metal-organic frameworks (MOFs) have been shown to be superb heterogeneous catalysts. nih.gov The proposed mechanism involves the activation of the aldehyde's carbonyl group by the metal ions (Lewis acid sites) of the MOF, while the basic amine groups on the framework deprotonate the active methylene compound to form the carbanionic nucleophile. nih.gov

The reaction is compatible with a broad scope of aromatic and heteroaromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. organic-chemistry.orgnih.gov

Asymmetric Mannich Reactions with C-Alkynyl N-Boc N,O-Acetals

The active methylene protons of this compound allow it to act as a nucleophile in Mannich-type reactions. A highly efficient and enantioselective method involves the reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals, which serve as precursors to C-alkynyl imines. rsc.org

This reaction is catalyzed by a chiral phosphoric acid and proceeds via a decarboxylative pathway. It provides a direct route to chiral β-keto N-Boc-propargylamines, which are valuable multifunctional compounds in pharmaceutical synthesis. rsc.org The methodology is noted for its broad substrate scope, affording the desired products in high yields (up to 97%) and with high enantioselectivities (up to 97:3 er). rsc.org

Table 3: Enantioselective Decarboxylative Mannich Reaction of β-Keto Acids and C-Alkynyl N-Boc N,O-Acetals rsc.org This table is representative of the reaction type, based on data for analogous substrates.

| β-Keto Acid | Alkyne Substituent | Yield (%) | er |

|---|---|---|---|

| 3-Oxo-3-phenylpropanoic acid | Phenyl | 95 | 95:5 |

| 3-(4-Methoxyphenyl)-3-oxopropanoic acid | Phenyl | 97 | 94:6 |

| 3-(4-Chlorophenyl)-3-oxopropanoic acid | Phenyl | 92 | 96:4 |

| 3-Oxo-3-phenylpropanoic acid | 4-Tolyl | 96 | 95:5 |

Multi-component and Cascade Reactions

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Cascade reactions, which involve a sequence of intramolecular reactions, are often initiated by a single event and can also lead to the formation of complex structures from simple precursors.

This compound, as a β-keto acid, is a potentially valuable substrate for such reactions. A prominent example is its plausible participation in the Biginelli reaction. The classical Biginelli reaction involves the acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) to form 3,4-dihydropyrimidin-2(1H)-ones. name-reaction.comjk-sci.comorganic-chemistry.orgresearchgate.netillinois.edu Research has demonstrated that β-keto carboxylic acids can be used directly in place of β-ketoesters in a modified Biginelli cyclocondensation. organic-chemistry.org In this variation, the β-keto acid reacts with an aldehyde and urea, undergoing cyclization with a concomitant decarboxylation to yield 5-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones.

Applying this precedent, this compound could react with an appropriate aldehyde and urea (or thiourea) to generate a dihydropyrimidine (B8664642) derivative, as illustrated in the following proposed reaction.

Table 1: Proposed Biginelli Reaction with this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Product | Reaction Type |

| This compound | Aldehyde (e.g., Benzaldehyde) | Urea | 4-(4-Fluorophenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one | Multi-component Reaction |

Targeted Redox Transformations

The chemical structure of this compound contains two key functional groups amenable to redox transformations: the β-ketone and the carboxylic acid.

The β-carbonyl group of this compound can be selectively reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, as it is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like carboxylic acids and esters under standard conditions. numberanalytics.comthieme-connect.commasterorganicchemistry.comlibretexts.org The reaction, typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695), converts the ketone into a hydroxyl group, yielding the corresponding β-hydroxy acid.

Table 2: Reduction of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Borohydride (NaBH₄) | 3-(4-Fluorophenyl)-3-hydroxypropanoic acid | Ketone Reduction |

Table 3: Plausible Oxidative Cleavage of this compound

| Reactant | Reagent (Example) | Plausible Product | Reaction Type |

| This compound | Potassium Permanganate (KMnO₄) | 4-Fluorobenzoic acid | Oxidative Cleavage |

Nucleophilic Aromatic Substitution on the Fluorophenyl Moiety

The fluorine atom on the phenyl ring of this compound can be displaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This reaction is facilitated by the presence of an electron-withdrawing group positioned ortho or para to the leaving group (fluorine). libretexts.orgmasterorganicchemistry.com In this molecule, the 3-oxopropanoic acid substituent at the para position acts as an activating group due to the electron-withdrawing nature of the ketone.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, where a strong nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the substituted product. The rate of this reaction is notably dependent on the electronegativity of the halogen, with fluorine being the best leaving group for SNAr reactions (F > Cl > Br > I). masterorganicchemistry.comyoutube.com A variety of nucleophiles can be employed for this transformation.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-(4-Hydroxyphenyl)-3-oxopropanoic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-(4-Methoxyphenyl)-3-oxopropanoic acid |

| Amine | Ammonia (NH₃) or Alkylamine | 3-(4-Aminophenyl)-3-oxopropanoic acid |

| Thiolate | Sodium Thiophenolate (NaSPh) | 3-(4-(Phenylthio)phenyl)-3-oxopropanoic acid |

Cyclization Reactions Leading to Annulated Systems

The 1,3-dicarbonyl motif within this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds through cyclization or cyclocondensation reactions. These reactions lead to the formation of annulated (fused or spiro) systems, which are common scaffolds in medicinally important molecules.

Besides the Biginelli reaction discussed previously, another fundamental cyclization is the Knorr pyrazole (B372694) synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govbeilstein-journals.org this compound can react with hydrazine hydrate (B1144303). The initial condensation would likely be followed by cyclization and dehydration (with potential decarboxylation) to form a substituted pyrazole. Specifically, the reaction would be expected to yield a pyrazolone (B3327878) or, after tautomerization and dehydration, a pyrazole carboxylic acid.

These cyclization reactions represent powerful methods for converting the linear keto acid into more complex, rigid, and functionally diverse heterocyclic structures.

Table 5: Cyclization Reactions to Form Annulated Systems

| Reaction Name | Co-reactant | Resulting Heterocyclic System |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidine |

| Knorr Pyrazole Synthesis | Hydrazine | Pyrazole/Pyrazolone |

Synthesis and Reactivity of Derivatives and Analogues Bearing the 4 Fluorophenyl 3 Oxopropyl Scaffold

Amide Derivatives of 3-(4-Fluorophenyl)-3-oxopropanoic Acid

Amide derivatives of β-keto acids are significant intermediates in organic synthesis, offering multiple reactive sites for chemical modification and cyclization reactions.

Synthesis of 3-((4-Fluorophenyl)amino)-3-oxopropanoic Acid

Detailed experimental procedures for the direct synthesis of 3-((4-Fluorophenyl)amino)-3-oxopropanoic acid, also known as 4-fluoromalonanilic acid, are not extensively covered in readily available literature. However, general methods for the synthesis of malonanilic acids typically involve the reaction of an aniline with a malonic acid derivative. A plausible route would be the reaction of 4-fluoroaniline with either malonic acid esters or more reactive species like Meldrum's acid, followed by hydrolysis if necessary, to yield the target N-aryl β-keto amide carboxylic acid.

Chemical Behavior and Synthetic Applications of 3-(4-Fluorophenyl)-3-oxopropanamide (B1586006)

3-(4-Fluorophenyl)-3-oxopropanamide is a β-keto amide that serves as a valuable building block in synthetic chemistry nih.gov. While specific studies on this particular molecule are limited, the reactivity of analogous compounds, such as 3-oxo-N,3-diphenylpropanamide, demonstrates the synthetic potential of this class of molecules. These compounds are effective precursors for a variety of heterocyclic systems. For instance, the dicarbonyl moiety can undergo condensation reactions with dinucleophiles. Research on 3-oxo-N,3-diphenylpropanamide has shown its utility in synthesizing pyridine (B92270), pyrazole (B372694), and thiophene derivatives ajol.info. This suggests that 3-(4-fluorophenyl)-3-oxopropanamide could similarly be employed in reactions with reagents like ethyl cyanoacetate or hydrazine (B178648) to construct substituted pyridinones and pyrazoles, respectively, leveraging the reactivity of its β-keto amide functionality ajol.info.

Studies on 3-(Benzylcarbamoylamino)-3-oxopropanoic Acid Analogues

Scientific literature available within the conducted research does not provide specific studies or synthetic details concerning 3-(benzylcarbamoylamino)-3-oxopropanoic acid analogues that feature the 4-fluorophenyl-3-oxopropyl scaffold.

Alkyl-Substituted Analogues: The Case of 3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic Acid

The introduction of alkyl substituents at the α-position of the β-keto acid can significantly influence the molecule's reactivity, often by preventing enolization and related side reactions. While 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is a known chemical compound, detailed reports on its synthesis and specific chemical applications are not widely documented in the reviewed scientific literature bldpharm.com.

Geminal Difluoro Analogues: Reactions of 2,2-Difluoro-3-(4-fluorophenyl)-3-oxopropanoic Acid

The replacement of α-hydrogens with fluorine atoms imparts unique chemical properties to β-keto acids. 2,2-Difluoro-3-(4-fluorophenyl)-3-oxopropanoic acid has been synthesized and characterized as an intermediate for further chemical transformations rsc.org.

The spectral data for this compound are summarized in the table below rsc.org.

| Property | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.36 (s, 1H), 8.11-8.14 (m, 2H), 7.19 (t, J = 8.0 Hz, 2H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -107.6 (s), -99.8 (s) |

This difluoro analogue serves as a substrate in copper-catalyzed reactions. Specifically, it can undergo a decarboxylative aldol (B89426) reaction with aromatic aldehydes. In this process, the β-keto acid loses carbon dioxide upon heating in the presence of a copper catalyst, generating a difluoroenolate intermediate which then adds to the aldehyde to form a β-hydroxy-α,α-difluoro ketone rsc.org. This reaction provides an efficient route to access functionalized difluoromethyl ketones.

Heterocyclic Systems Synthesized from this compound

The 4-fluorophenyl-3-oxopropanoyl framework is a key precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The ethyl ester of the parent acid, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, is a commonly used intermediate for these transformations nih.govchemsrc.com.

A notable application is in the synthesis of pyrimidine (B1678525) derivatives. The synthesis of the neuroprotective agent Enecadin illustrates this utility. The process begins with a Claisen-Schmidt reaction between p-fluoroacetophenone and diethyl carbonate to generate ethyl 3-(4-fluorophenyl)-3-oxopropanoate wikipedia.org. This β-keto ester is then subjected to a cyclocondensation reaction with acetamidine hydrochloride. This reaction proceeds by initial formation of an imine or enamine, followed by intramolecular cyclization and dehydration to yield the pyrimidine ring, specifically forming 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine wikipedia.org. This demonstrates how the 1,3-dicarbonyl relationship within the scaffold is ideally suited for reaction with dinucleophiles to construct six-membered heterocyclic rings.

The general reactivity of this β-keto ester scaffold also allows for its use in synthesizing other heterocyclic systems, such as pyrazoles through reactions with hydrazine and its derivatives, or isoxazoles via condensation with hydroxylamine (B1172632).

Pyrano[3,2-c]quinolin-2,5-dione Derivatives

The synthesis of the pyrano[3,2-c]quinolin-2,5-dione core structure, which incorporates the 4-fluorophenyl moiety, is efficiently achieved through multi-component reactions (MCRs). One prominent method involves the L-proline catalyzed reaction between an aromatic aldehyde (such as 4-fluorobenzaldehyde), 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid. nih.gov This approach is valued for its operational simplicity, mild reaction conditions, and high yields. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the final tricyclic system.

Another effective synthetic route utilizes an acid-catalyzed tandem reaction. For instance, reacting 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst can lead to the formation of pyrano[3,2-c]quinolones. This process occurs through a sequence involving a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization.

The general scheme for the three-component synthesis is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 4-Fluorobenzaldehyde | 4-Hydroxyquinolin-2-one | Meldrum's acid | L-proline or Acidic Ionic Liquid | 4-(4-Fluorophenyl)-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione |

Quinoline-4-carboxylic Acid Derivatives and Decarboxylation Products

Quinoline-4-carboxylic acids are a significant class of compounds, and their synthesis can be accomplished through various named reactions. The Doebner reaction is a particularly relevant three-component synthesis that utilizes anilines, aldehydes, and pyruvic acid. nih.gov To incorporate the 4-fluorophenyl scaffold, 4-fluoroaniline or an aniline derivative reacts with benzaldehyde and pyruvic acid. Alternatively, the reaction can use an aniline, 4-fluorobenzaldehyde, and pyruvic acid to yield 2-(4-fluorophenyl)quinoline-4-carboxylic acid. These reactions are typically performed under reflux conditions.

These quinoline-4-carboxylic acid derivatives can serve as precursors for other molecules through decarboxylation. The removal of the carboxylic acid group, often achieved by heating, can yield the corresponding quinoline derivative, opening pathways to further functionalization. For example, the decarboxylation of certain quinoline-4-carboxylic acids has been reported to produce compounds like 6-fluoro-2-phenyl-3-(substituted amino)-keto-quinolines. beilstein-journals.org

A summary of the Doebner reaction for synthesizing these derivatives is as follows:

| Aniline Component | Aldehyde Component | Acid | Product |

| Aniline | 4-Fluorobenzaldehyde | Pyruvic acid | 2-(4-Fluorophenyl)quinoline-4-carboxylic acid |

| 4-Fluoroaniline | Benzaldehyde | Pyruvic acid | 6-Fluoro-2-phenylquinoline-4-carboxylic acid |

Pyrrolidinyl-Substituted Ketones

The synthesis of pyrrolidinyl-substituted ketones from a this compound precursor is primarily achieved via the Mannich reaction. This reaction is a cornerstone of organic chemistry for the aminoalkylation of acidic protons located alpha to a carbonyl group. In this context, a decarboxylative Mannich reaction is particularly effective. beilstein-journals.orgnih.gov

The process involves the reaction of the β-keto acid, this compound, with an imine pre-formed from an aldehyde (e.g., formaldehyde) and a secondary amine (pyrrolidine). The β-keto acid undergoes decarboxylation in situ, generating an enol or enolate intermediate which then attacks the iminium ion. This sequence results in the formation of a β-amino ketone, specifically a 1-(4-fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one derivative. This method provides a direct route to chiral β-amino ketones when asymmetric organocatalysts are employed. beilstein-journals.orgnih.gov

The general transformation can be summarized in the table below:

| Keto Acid | Amine | Aldehyde | Reaction Type | Product Class |

| This compound | Pyrrolidine | Formaldehyde | Decarboxylative Mannich Reaction | β-Amino ketone (Pyrrolidinyl-Substituted Ketone) |

Triazole and Azacoumarin Derivatives

The synthesis of hybrid molecules containing both triazole and azacoumarin (quinolin-2(1H)-one) moieties bearing a 4-fluorophenyl group leverages modern synthetic strategies, including click chemistry. An azacoumarin core can be functionalized with an azide group, typically at the 4-position, to produce a 4-azido-quinolin-2(1H)-one intermediate. mdpi.com

This azide-functionalized azacoumarin can then undergo a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction with an alkyne. To incorporate the 4-fluorophenyl scaffold, an alkyne such as 1-ethynyl-4-fluorobenzene would be used. This "click" reaction is highly efficient and regioselective, yielding a 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative.

Alternatively, the synthesis can proceed by reacting a 4-azido-quinolin-2(1H)-one with an active methylene (B1212753) compound that already contains the 4-fluorophenyl group. mdpi.com These synthetic routes provide robust access to complex heterocyclic systems with potential biological activities.

| Azacoumarin Precursor | Reagent | Reaction | Product |

| 4-Azidoquinolin-2(1H)-one | 1-Ethynyl-4-fluorobenzene | Huisgen 1,3-dipolar cycloaddition | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)quinolin-2(1H)-one |

Mechanistic Elucidations of Transformations Involving 3 4 Fluorophenyl 3 Oxopropanoic Acid

Investigation of Radical Intermediate Pathways in Decarboxylative Reactions

The decarboxylation of β-keto acids is a cornerstone reaction in organic synthesis. While multiple pathways can be envisioned, the predominant mechanism for the thermal decarboxylation of compounds like 3-(4-fluorophenyl)-3-oxopropanoic acid is a concerted, non-radical process. jove.commasterorganicchemistry.com This reaction proceeds through a six-membered cyclic transition state, where the carboxyl hydrogen forms an intramolecular hydrogen bond with the β-keto oxygen atom. jove.com This conformation facilitates a pericyclic rearrangement, leading to the cleavage of a carbon-carbon bond to form an enol intermediate and release carbon dioxide. jove.comlibretexts.org The enol subsequently tautomerizes to the more stable ketone, 1-(4-fluorophenyl)ethanone.

However, it is important to distinguish this common pathway from oxidative decarboxylation, which explicitly proceeds through radical intermediates but is a different type of reaction. wikipedia.org Another distinct process, ketonic decarboxylation, converts two equivalents of a carboxylic acid into a symmetric ketone and is thought to proceed via a β-keto acid intermediate, but its mechanism is also generally considered non-radical unless under specific oxidative conditions. wikipedia.orgnih.gov For the straightforward thermal decarboxylation of this compound, the evidence points away from a radical intermediate pathway in favor of the cyclic concerted mechanism.

| Mechanism Type | Key Intermediate | Nature of Pathway | Typical Conditions | Primary Product from β-Keto Acid |

|---|---|---|---|---|

| Thermal Decarboxylation | Enol (via cyclic transition state) | Concerted, Pericyclic libretexts.org | Heating jove.com | Ketone |

| Oxidative Decarboxylation | Radical | Radical Chain wikipedia.org | Presence of an Oxidant | Varies (e.g., halides) |

Stereochemical Aspects and Catalytic Cycle Analysis in Enantioselective Transformations

Enantioselective transformations are critical for producing chiral molecules with specific biological activities. Esters of this compound are valuable prochiral substrates for such reactions. The control of stereochemistry is achieved using chiral catalysts that create a chiral environment around the substrate, guiding the reaction to favor one enantiomer over the other.

One illustrative example is the iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl halides. nih.gov In such reactions, a chiral iodoarene catalyst is oxidized to create a chiral hypervalent iodine species. This species coordinates with the substrate, leading to the formation of a key intermediate like a bromonium ion in a stereochemically defined manner. nih.gov The catalyst's structure, particularly its chiral backbone, influences the transition state through non-covalent interactions, such as CH–π and π–π stacking, which are investigated through computational studies to understand the origin of enantioselectivity. nih.gov The catalytic cycle is closed by the regeneration of the catalyst upon product formation.

Another powerful strategy involves phosphine (B1218219) organocatalysis, which can operate via P(III)/P(V)=O redox cycling. researchgate.net In a typical cycle, a chiral phosphine adds to a substrate in a Michael-type addition. The resulting phosphonium (B103445) enolate can then undergo an intramolecular reaction, such as a Wittig olefination, to form a cyclic product. researchgate.net The chiral phosphine oxide is then reduced in situ to regenerate the active P(III) catalyst, allowing the asymmetric process to continue. researchgate.net

| Catalytic System | Catalyst Type | Key Mechanistic Feature | Example Transformation |

|---|---|---|---|

| Chiral Iodoarene Catalysis | Hypervalent Iodine | Oxidative cycle, stereocontrol via non-covalent interactions nih.gov | Fluorofunctionalization of olefins nih.gov |

| Phosphine Organocatalysis | Chiral Phosphine | P(III)/P(V)=O Redox Cycling researchgate.net | Asymmetric Michael Addition/Wittig Cascade researchgate.net |

| Phase Transfer Catalysis | Chiral Phosphoric Acid | Bromocyclization in a biphasic system mdpi.com | Enantioselective bromocyclization mdpi.com |

Elucidation of Reaction Mechanisms in Cyclization and Cascade Processes

This compound and its derivatives can participate in a variety of cyclization and cascade reactions to build complex molecular architectures. The mechanisms of these reactions are diverse, ranging from ionic to concerted pathways.

A classic example relevant to this class of compounds is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.org The mechanism involves the deprotonation of an α-carbon by a base to form an enolate, which then attacks the other ester carbonyl group intramolecularly. libretexts.org Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester product. libretexts.org This product can then undergo hydrolysis and decarboxylation to furnish a cyclic ketone.

Cascade reactions, or domino reactions, allow for the formation of several bonds in a single synthetic operation. A three-component cascade reaction involving a cyclic ketone, an arylamine, and a benzoylmethylene malonate can produce tetrahydroindoles through a cooperative enamine-Brønsted acid catalysis mechanism. nih.gov The reaction is initiated by the formation of an enamine intermediate, which undergoes a Michael addition. An intramolecular cyclization, activated by the Brønsted acid catalyst, followed by dehydration, yields the final heterocyclic product. nih.gov While not directly involving this compound, other cyclization mechanisms like the Bergman cyclization proceed through highly reactive diradical intermediates, highlighting the mechanistic diversity in ring-forming reactions. organic-chemistry.orgwikipedia.org

Application of Spectroscopic Techniques (NMR, MS, GC-MS) in Mechanistic Studies

The elucidation of the complex mechanisms described above relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for identifying transient intermediates and final products, thereby providing evidence for proposed reaction pathways.

In studies of cyclization and cascade reactions, NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are routinely used to confirm the structures of the synthesized compounds. For example, in a one-pot synthesis of a pyrazole (B372694) derivative, NMR and MS were essential to verify the structure of the final product formed after a radical trifluoromethylation and subsequent cyclization. mdpi.com Similarly, in the synthesis of polysubstituted thiazoles, ¹H and ¹³C NMR spectra were used to identify key structural fragments, such as the C-CH-C moiety formed during condensation reactions. mdpi.com

The fluorine atom in this compound makes ¹⁹F NMR a particularly powerful tool. It can act as a sensitive probe to monitor changes in the electronic environment of the fluorophenyl group throughout a reaction sequence. nih.gov GC-MS is valuable for separating and identifying volatile products and byproducts in a reaction mixture, offering clues about competing reaction pathways. For instance, GC-MS analysis of related amino acids provides fragmentation patterns that help in structural identification. nih.gov

| Spectroscopic Technique | Information Provided | Application in Mechanistic Studies |

|---|---|---|

| NMR (¹H, ¹³C) | Structural connectivity, functional groups | Structure confirmation of intermediates and final products mdpi.com |

| NMR (¹⁹F) | Electronic environment of the fluorine atom | Probing reaction progress and catalyst-substrate interactions nih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition | Confirmation of product identity and molecular formula mdpi.com |

| Gas Chromatography-MS (GC-MS) | Separation and identification of volatile components | Analysis of product mixtures and detection of byproducts nih.gov |

Theoretical and Computational Approaches to 3 4 Fluorophenyl 3 Oxopropanoic Acid and Its Derivatives

In Silico Predictions of Chemical Reactivity and Transformation Pathways

In silico methods are pivotal in predicting the chemical reactivity and potential transformation pathways of molecules like 3-(4-Fluorophenyl)-3-oxopropanoic acid, offering insights that can guide synthetic efforts and metabolic studies. These computational tools leverage established principles of physical organic chemistry and sophisticated algorithms to forecast a compound's behavior under various conditions.

One of the primary in silico approaches involves the use of Quantitative Structure-Activity Relationship (QSAR) models. While often associated with predicting biological activity, QSAR can also be applied to chemical reactivity. For derivatives of this compound, QSAR models could be developed to correlate structural features with reactivity parameters, such as the rate of decarboxylation or susceptibility to nucleophilic attack at the carbonyl carbon. The electronic properties of substituents on the phenyl ring, for instance, would significantly influence the reactivity of the entire molecule.

Furthermore, computational tools can predict metabolic and degradation pathways. For instance, software can apply generalized reaction rules to a parent structure to predict likely metabolites or transformation products. researchgate.net For this compound, this could involve predicting the products of decarboxylation, which is a characteristic reaction of β-keto acids. libretexts.org The process involves a pericyclic reaction where the molecule loses carbon dioxide upon heating. libretexts.org Computational models can estimate the activation energy for this process, providing a measure of its feasibility under different temperature and solvent conditions.

The reactivity of the aromatic ring and the acyl group can also be assessed. The fluorine atom, being an electron-withdrawing group, deactivates the phenyl ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. In silico models can predict the regioselectivity of such reactions. Similarly, the reactivity of the ketone and carboxylic acid moieties towards various reagents can be computationally modeled to predict potential derivatization strategies. The prediction of these pathways is crucial for understanding the molecule's stability and potential for chemical transformations in various environments. In silico logP predictions can also be performed to assess the lipophilicity of derivatives, which is a key factor in their pharmacokinetic behavior. mdpi.com

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively applied in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or a nucleic acid.

In the context of derivatives of this compound, docking studies can elucidate potential mechanisms of action by identifying key interactions with the active site of a target protein. For example, derivatives of this acid have been investigated for their potential as antimicrobial or anticancer agents. dntb.gov.uamdpi.com In such studies, the synthesized compounds are docked into the active sites of specific enzymes or receptors to predict their binding affinity and mode.

For instance, in a study of 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from related hydrazides, docking simulations were performed against the EGFR tyrosine kinase, a known cancer target. hilarispublisher.com The results of these simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's active site. hilarispublisher.com The docking scores, which are estimates of the binding free energy, provide a ranking of the potential efficacy of the different derivatives. For example, docking studies on 2-(3-benzoylphenyl) propanoic acid derivatives with cyclooxygenase (COX) enzymes showed that the compounds docked in a similar manner to known inhibitors. nih.gov

The general procedure for such a study involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparing the ligand structures, in this case, various derivatives of this compound, and optimizing their geometries.

Running the docking algorithm, which samples a large number of possible conformations and orientations of the ligand within the target's binding site.

Analyzing the results to identify the most stable binding poses and the key interactions responsible for binding.

These computational insights are invaluable for structure-activity relationship (SAR) studies, where the aim is to understand how changes in the chemical structure of a compound affect its biological activity. The findings from docking studies can then guide the design and synthesis of new, more potent derivatives.

| Derivative Class | Target Protein Example | Potential Application |

| 1,3,4-Oxadiazole Derivatives | EGFR Tyrosine Kinase | Anticancer |

| Thiazole Derivatives | Alpha-amylase | Antidiabetic |

| Benzo[d]oxazole Derivatives | Bacterial Enzymes | Antimicrobial |

| Pyrimidine (B1678525) Derivatives | S. aureus TyrRS | Antibacterial |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and energetics of molecules like this compound. DFT methods offer a good balance between computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules.

These calculations can provide a wealth of information about the molecule's fundamental properties. For instance, the optimized molecular geometry can be determined, providing precise bond lengths and angles. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating their susceptibility to electrophilic attack, and positive potential around the acidic proton.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For derivatives of this compound, substitutions on the phenyl ring would be expected to modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity.

DFT calculations are also used to determine the energetics of various chemical processes. For example, the energy of activation for the decarboxylation of this compound can be calculated, providing a theoretical basis for experimental observations. nih.gov A theoretical study on the decarboxylation of β-keto acids found that a cyclic transition state is involved where a proton is transferred from the carboxylic acid to the β-carbonyl group. nih.gov The calculated activation barrier for the decarboxylation of formylacetic acid was reported to be 28.6 kcal/mol. nih.gov

Furthermore, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. Theoretical NMR chemical shifts can also be computed to aid in the interpretation of experimental spectra.

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides precise bond lengths and angles. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron distribution and reactive sites. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Activation Energies | Predicts the feasibility and kinetics of reactions. |

| Vibrational Frequencies | Aids in the interpretation of IR and Raman spectra. |

Conformational Analysis and Molecular Dynamics Simulations of Related Compounds

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies.

For a flexible molecule like this compound, several conformations are possible due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers, which are the ones that are most likely to be populated at a given temperature. This can be done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. For β-keto acids, the presence of intramolecular hydrogen bonding between the carboxylic acid proton and the keto group can significantly influence the conformational preference, often leading to a cyclic or pseudo-cyclic arrangement.

Molecular dynamics simulations provide a more dynamic picture of a molecule's behavior over time. In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule in a simulated environment, which can include a solvent to mimic physiological conditions. MD simulations of fluorinated compounds have been used to study their interactions with biological systems, such as proteins. nih.gov

For derivatives of this compound, MD simulations can be used to:

Study the stability of ligand-protein complexes identified through docking. The simulation can reveal whether the ligand remains in the binding pocket and maintains its key interactions over time.

Investigate the conformational changes that occur upon ligand binding.

Calculate the free energy of binding, which is a more accurate measure of binding affinity than docking scores.

Explore the aggregation behavior of molecules in solution.

For example, MD simulations have been used to study the binding of inhibitors to the transthyretin protein, a target for amyloid diseases. mdpi.com These simulations provided insights into the stability of the ligand-protein complexes and the key functional groups involved in binding. mdpi.com Similarly, MD simulations can be applied to derivatives of this compound to understand their dynamic interactions with their biological targets.

Advanced Applications in Organic Synthesis and Materials Science

Strategic Building Block in Pharmaceutical Chemistry

The molecular architecture of 3-(4-Fluorophenyl)-3-oxopropanoic acid, possessing a reactive β-dicarbonyl moiety and a fluorinated phenyl ring, makes it a prime candidate for constructing diverse and complex molecular scaffolds for drug discovery.

Poly(ADP-ribose) polymerase (PARP) inhibitors are a significant class of anticancer drugs that function by blocking a key DNA repair pathway, proving particularly effective in cancers with existing DNA repair deficiencies, such as those with BRCA mutations. nih.gov The development of potent and selective PARP inhibitors is an active area of research. Many advanced PARP inhibitors feature complex heterocyclic core structures. nih.gov

While direct synthesis of commercial PARP inhibitors using this compound is not explicitly detailed in widely available literature, its structure contains key features for such applications. The fluorophenyl group is a common moiety in modern pharmaceuticals, known to enhance metabolic stability and binding affinity. The β-keto acid portion of the molecule is a versatile handle for cyclization and condensation reactions, which are fundamental in building the core scaffolds of inhibitors like those based on benzimidazoles or phthalazinones. nih.govgoogle.com Its potential lies in its ability to be used as a foundational component in the multi-step synthesis of novel, fluorinated PARP-inhibiting compounds.

Quinoxaline (B1680401) 1,4-dioxide derivatives are a class of heterocyclic N-oxides recognized for a broad spectrum of biological activities, including antibacterial, anticancer, and antiprotozoal properties. mdpi.com Their development as antimalarial agents is a promising field of medicinal chemistry.

A primary and effective method for synthesizing the quinoxaline 1,4-dioxide core is the Beirut Reaction. mdpi.com This reaction involves the cyclization of a benzofurazan (B1196253) N-oxide derivative with a compound containing two α-hydrogens, such as a β-keto acid or a β-diketone ester. mdpi.com this compound is an ideal substrate for this reaction. By reacting it with a suitable benzofurazan N-oxide, a 3-(4-fluorophenyl) substituted quinoxaline-1,4-dioxide can be formed. The fluorine substituent is often explored in drug design to modulate electronic properties and biological activity. Research into quinoxaline 1,4-dioxides has shown them to be a promising class for developing new drugs against malaria and other parasitic diseases. mdpi.com

Beyond PARP inhibitors, the search for new anticancer (antineoplastic) agents is vast. Research has shown that derivatives of fluorophenyl-containing propanoic acids exhibit significant anticancer properties. For instance, a study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found that a compound containing a 1-(4-fluorophenyl) group was the most active against human glioblastoma cells. nih.gov This highlights the potential efficacy of the fluorophenyl moiety in cytotoxic compounds.

Furthermore, studies on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated that this class of compounds can serve as a scaffold for developing new agents with both anticancer and antioxidant activities. mdpi.com Given these findings, this compound serves as a valuable starting material for synthesizing new libraries of compounds to be tested for antineoplastic activity. Its reactive keto-acid functionality allows for the attachment of various other chemical groups to explore structure-activity relationships and develop more potent and selective anticancer drug candidates.

Intermediate in Agrochemical Development

In the field of agrochemicals, which encompasses herbicides, insecticides, and fungicides, the development of new active ingredients is crucial for improving crop yields and overcoming resistance. While patent literature mentions the general use of various chemical structures as pesticides, specific documentation detailing the use of this compound in the synthesis of commercial agrochemicals is not prevalent in public-domain sources. google.comgoogle.com However, its nature as a reactive intermediate suggests potential applicability in creating complex molecules for this sector, though specific research pathways are not widely reported.

Integration into Polymeric Materials to Enhance Properties

The incorporation of specialized organic molecules into polymer chains is a common strategy to enhance material properties such as thermal stability, flame retardancy, or optical characteristics. The presence of the aromatic fluorophenyl group in this compound could potentially impart desirable properties to polymers. Despite this theoretical potential, a review of available scientific literature and material science databases does not show specific examples or research focused on the integration of this particular compound into polymeric materials.

Biological and Biomedical Research Implications Excluding Dosage

Studies on the Impact of Fluorinated Aromatic Compounds on Biological Systems

The incorporation of fluorine into aromatic compounds can profoundly alter their biological behavior. Fluorine's high electronegativity and small size can modify a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.com The introduction of fluorine or trifluoromethyl groups can enhance the hydrophobicity of a molecule, which may improve its ability to penetrate hydrophobic pockets in proteins. nih.gov This alteration in lipophilicity can lead to greater uptake through cell membranes. nih.gov

Selective fluorination is a well-documented strategy in medicinal chemistry to significantly enhance the biological activity of molecules. mdpi.commdpi.com This enhancement is often attributed to improved metabolic stability and stronger non-covalent interactions with biological targets. mdpi.commdpi.com For instance, the substitution of hydrogen with fluorine can block metabolic pathways, leading to a longer plasma half-life and improved stability. nih.gov Fluorinated aromatic compounds have been successfully incorporated into a wide range of pharmaceuticals, including anti-inflammatory agents, antibacterials, and anticancer drugs. researchgate.netnih.gov

However, the impact of fluorination is not universally positive. High concentrations of certain fluorine-containing compounds can be toxic to living organisms, potentially affecting soil invertebrate communities and microbial diversity. researchgate.net The environmental impact and potential for bioaccumulation are important considerations in the development of new fluorinated molecules. researchgate.net

A summary of the effects of fluorine substitution on the biological properties of aromatic compounds is presented below.

| Property Modified | General Effect of Fluorine Substitution | Potential Biological Consequence |

| Metabolic Stability | Increased, by blocking sites of oxidative metabolism. mdpi.com | Enhanced drug half-life and bioavailability. nih.gov |

| Lipophilicity | Increased in aromatic systems. mdpi.comnih.gov | Improved membrane permeability and cell uptake. mdpi.comnih.gov |

| Binding Affinity | Can be enhanced through new polar and hydrophobic interactions. mdpi.commdpi.com | Increased potency and selectivity for biological targets. mdpi.com |

| Acidity (pKa) | Can be altered due to fluorine's strong electron-withdrawing effect. researchgate.net | Modified ionization state, affecting solubility and target interaction. |

| Toxicity | Varies; can be similar to non-fluorinated analogs or significantly increased. researchgate.netresearchgate.net | Potential for adverse biological effects. researchgate.net |

Analysis of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction between small molecules and biological macromolecules like proteins and nucleic acids is the foundation of pharmacology. nih.govuea.ac.uknih.govuea.ac.uk The specific structure of a molecule dictates how it binds to and modulates the function of these targets. nih.govnih.gov For derivatives of 3-(4-Fluorophenyl)-3-oxopropanoic acid, research has pointed towards potential interactions with various biological macromolecules, primarily in the context of antimicrobial and anticancer activities.

Derivatives of related propanoic acids have been investigated for their ability to interact with key cellular proteins. For example, studies on similar scaffolds, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have shown through in silico models that these molecules may interact with crucial cancer-related proteins like human SIRT2 and the epidermal growth factor receptor (EGFR). mdpi.com Likewise, other complex fluorinated molecules have been evaluated for their binding to targets like tubulin, which is essential for cell division. mdpi.com

In the realm of antibacterial research, derivatives of 3-(4-halophenyl)-3-oxopropanal, a closely related structure, have demonstrated activity against bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that these compounds interact with essential bacterial macromolecules, disrupting vital processes. Further studies on 3-(4-fluorophenyl)propanamide (B2388694) and propanoate derivatives have also confirmed antibacterial properties, indicating that this chemical scaffold is a promising starting point for developing new antibacterial agents. researchgate.net

The interactions are governed by a combination of forces, including:

Hydrogen Bonding: The carboxyl and keto groups of the propanoic acid chain are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The fluorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues (like leucine (B10760876) and phenylalanine) within a protein's binding pocket. nih.gov

Halogen Bonding: The fluorine atom itself can participate in halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity.

The structural flexibility of both the small molecule and the biological target is critical for these interactions, allowing for an induced fit that stabilizes the resulting complex. nih.gov

In Silico Evaluation of Biological Activity and Predicted Toxicity of Derivatives

In silico methods, which utilize computational models, are integral to modern drug discovery for rapidly assessing the potential of new chemical entities before their synthesis. mdpi.comresearchgate.net These techniques allow for the prediction of biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity, thereby streamlining the development process. mdpi.comresearchgate.net

For derivatives of "this compound," in silico studies can provide valuable insights.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. mdpi.com For instance, derivatives of this compound could be docked into the active sites of known antibacterial or anticancer targets. Studies on other fluorinated compounds have successfully used docking to predict binding to targets like the antimalarial target Falcilysin or cancer-related proteins. nih.gov The results, often expressed as a docking score, help to prioritize compounds for synthesis and in vitro testing. mdpi.com

ADME Prediction: Computational models can estimate properties like oral bioavailability, membrane permeability, and metabolic stability. The presence of the fluorophenyl group and the carboxylic acid moiety would be key determinants in these predictions.

Toxicity Prediction: A variety of computational tools, such as ProTox, can predict the potential toxicity of a compound based on its chemical structure. charite.de These models compare the query structure to a large database of compounds with known toxicological data to estimate endpoints like median lethal dose (LD50) and potential for organ toxicity or carcinogenicity. researchgate.netcharite.de This helps in the early identification of potentially harmful candidates. researchgate.net

A hypothetical in silico evaluation workflow for a derivative of this compound is outlined in the table below.

| Computational Step | Objective | Example Tools/Methods | Predicted Outcome/Parameter |

| Ligand Preparation | Generate a 3D structure of the molecule and optimize its geometry. | Chemical drawing software, energy minimization algorithms. | Low-energy 3D conformer of the molecule. |

| Molecular Docking | Predict binding mode and affinity to a specific protein target (e.g., bacterial enzyme). | AutoDock, GOLD, Glide. | Binding energy (kcal/mol), interacting amino acid residues. mdpi.com |

| ADME Prediction | Estimate pharmacokinetic properties. | SwissADME, QikProp. | Lipophilicity (LogP), water solubility, blood-brain barrier penetration. |

| Toxicity Prediction | Assess potential toxic liabilities. | ProTox, DEREK Nexus. | LD50 (mg/kg), predicted toxicity class, mutagenicity alerts. charite.de |